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Compound of Interest

Compound Name: Funobactam

Cat. No.: B15363246

Welcome to the technical support center for Funobactam and imipenem combination studies.
This resource is designed for researchers, scientists, and drug development professionals to
provide guidance and troubleshooting for common challenges encountered during experiments
with this novel 3-lactam/(3-lactamase inhibitor combination.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of the Funobactam and imipenem combination?

Al: Funobactam is a diazabicyclooctane (3-lactamase inhibitor.[1] It has no intrinsic
antibacterial activity on its own.[2] Its primary function is to inactivate (3-lactamase enzymes
produced by bacteria, which are a major mechanism of resistance to (-lactam antibiotics like
imipenem. Specifically, Funobactam protects imipenem from degradation by Ambler Class A,
C, and D B-lactamases.[1] This allows imipenem, a broad-spectrum carbapenem antibiotic, to
effectively inhibit penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell
death.

Q2: Against which types of bacteria is the Funobactam and imipenem combination effective?

A2: The combination has demonstrated potent activity against a range of multidrug-resistant
(MDR) Gram-negative bacteria. This includes carbapenem-resistant Acinetobacter baumannii
(CRAB), Pseudomonas aeruginosa, and Enterobacterales.[1][3][4]
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Q3: What are the known resistance mechanisms to the Funobactam and imipenem
combination?

A3: While Funobactam counters many (-lactamases, bacteria can still exhibit resistance
through other mechanisms. These may include alterations in or loss of porin channels, which
restrict the entry of the drugs into the bacterial cell, and the overexpression of efflux pumps that
actively transport the drugs out of the cell.[1]

Troubleshooting In Vitro Studies

Q4: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for
the Funobactam and imipenem combination. What could be the cause?

A4: High variability in MIC testing can stem from several factors:

e Inoculum Effect: A high bacterial inoculum (e.g., 1077 colony-forming units/mL) can lead to
an increase in the MIC value. Ensure your inoculum is standardized according to CLSI
guidelines.

» Drug Stability: Imipenem is known to have limited stability in aqueous solutions, which is
affected by temperature and concentration.[5][6] Prepare fresh solutions for each experiment
and use them promptly. For in vitro studies, imipenem can be dissolved in 0.01 M phosphate
buffer (pH 7.2) and Funobactam in 0.9% NaCl.[7]

¢ Plastic Binding: Although not specifically documented for Funobactam, some compounds
can adhere to the plastic of microtiter plates, reducing the effective concentration.

¢ Quality Control: Ensure you are using appropriate quality control strains, such as P.
aeruginosa ATCC 27853 and K. pneumoniae ATCC BAA 1705, to validate your results.[7]

Q5: Our time-kill assays are not showing the expected synergistic effect. What should we
check?

A5: If you are not observing synergy in your time-kill assays, consider the following:

e Drug Concentrations: The concentrations of Funobactam and imipenem are critical. Ensure
you are using concentrations relevant to the MIC of the organism being tested. Time-kill
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curves have shown that concentrations greater than 4 times the MIC may not result in
progressively increased killing.

o Sampling Time Points: Ensure you are sampling at appropriate time points to capture the
dynamics of bacterial killing and potential regrowth.

o Synergy Definition: Synergy in a time-kill assay is typically defined as a = 2-log10 CFU/mL
reduction in bacterial count by the combination compared to the most active single agent at a
specific time point.

Q6: We are having difficulty interpreting the results of our checkerboard synergy assay. What
are the key parameters?

A6: The Fractional Inhibitory Concentration (FIC) index is the key parameter for interpreting
checkerboard assays. It is calculated as follows:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in
combination / MIC of drug B alone)

e Synergy: FIC Index < 0.5
« Indifference/Additive: 0.5 < FIC Index < 4
e Antagonism: FIC Index > 4

Ensure that the MICs of the individual drugs are accurately determined as they are crucial for
the calculation.

Troubleshooting In Vivo Studies

Q7: We are conducting a murine thigh infection model and not observing the expected efficacy.
What are potential issues?

A7: Challenges in in vivo models can be complex:

o Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen is critical. Studies have
shown that the efficacy of Funobactam is time-dependent.[1][8] The percentage of the
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dosing interval that the free drug concentration remains above a certain threshold (%fT >
CT) is a key PK/PD index.[1][8]

e Drug Administration: For in vivo studies, both imipenem and Funobactam can be
reconstituted and diluted in 0.9% NaCl for administration.[7]

e Animal Model: The neutropenic murine thigh infection model is commonly used.[4][9] Ensure
that neutropenia is adequately induced and that the bacterial challenge is appropriate to
establish a robust infection.

e Host Factors: Even in an immunocompromised model, host factors can influence the
outcome.

Data Presentation

Table 1: In Vitro Activity of Imipenem Alone and in Combination with Funobactam against
Various Gram-Negative Isolates

. Imipenem/Fun Fold
) Imipenem Lo
Organism No. of Isolates obactam Reduction in

MIC90 (mg/L
(mall)  iceo (mg/L)  MIC90

A. baumannii
(Imipenem- 106 >64 8 >16

nonsusceptible)

K. pneumoniae
(Imipenem- 54 >256 2 >128

resistant)

P. aeruginosa
(Imipenem- 101 32-64 2-8 4-8

nonsusceptible)

Data extracted from a study on clinical isolates from China.

Experimental Protocols
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Broth Microdilution for MIC Determination
This protocol is based on standard CLSI guidelines and practices from published studies.[7]
o Prepare Media: Use cation-adjusted Mueller-Hinton broth (CAMHB).
e Prepare Drug Solutions:
o Dissolve imipenem in 0.01 M phosphate buffer (pH 7.2).[7]
o Dissolve Funobactam in 0.9% NaCl.[7]

o Prepare serial two-fold dilutions of imipenem with a fixed concentration of Funobactam
(e.g., 8 mg/L).

e Prepare Inoculum:

o From a fresh culture plate, suspend bacterial colonies in saline to achieve a turbidity
equivalent to a 0.5 McFarland standard.

o Dilute the suspension in CAMHB to a final concentration of approximately 5 x 105
CFU/mL in the wells of the microtiter plate.

 Inoculate Plate: Add the bacterial inoculum to the wells containing the drug dilutions.
 Incubate: Incubate the plate at 35°C + 2°C for 16-20 hours in ambient air.

* Read Results: The MIC is the lowest concentration of imipenem that completely inhibits
visible bacterial growth.

Time-Kill Assay
e Prepare Cultures: Grow bacteria to the logarithmic phase in CAMHB.

o Prepare Tubes: Prepare tubes with CAMHB containing imipenem alone, Funobactam alone,
and the combination at desired concentrations (e.g., 1x, 2x, 4x MIC). Also, include a growth

control tube without any antibiotic.
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 Inoculate: Inoculate the tubes with the bacterial culture to a starting density of approximately
5 x 10"5 CFU/mL.

 Incubate: Incubate the tubes at 37°C with shaking.

e Sample and Plate: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots
from each tube, perform serial dilutions, and plate on appropriate agar plates.

o Count Colonies: After incubation, count the colonies on the plates to determine the CFU/mL
at each time point.

Visualizations

Experimental Workflow for MIC Determination
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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